trans-2-Methylcyclohexyl acetate

Pyrolysis mechanism Stereospecific elimination Olefin regioselectivity

trans-2-Methylcyclohexyl acetate (CAS 15288-15-0) is a stereochemically defined aliphatic ester with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol. It exists as the trans (1R,2R) geometric isomer of 2-methylcyclohexyl acetate, distinguishing it from the mixed-isomer commercial product (CAS 5726-19-2) and its cis counterpart.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 15288-15-0
Cat. No. B095159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Methylcyclohexyl acetate
CAS15288-15-0
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC1CCCCC1OC(=O)C
InChIInChI=1S/C9H16O2/c1-7-5-3-4-6-9(7)11-8(2)10/h7,9H,3-6H2,1-2H3/t7-,9-/m1/s1
InChIKeyAKIIJALHGMKJEJ-VXNVDRBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Methylcyclohexyl Acetate (CAS 15288-15-0): Stereochemically Defined Ester for Research and Industrial Solvent Applications


trans-2-Methylcyclohexyl acetate (CAS 15288-15-0) is a stereochemically defined aliphatic ester with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . It exists as the trans (1R,2R) geometric isomer of 2-methylcyclohexyl acetate, distinguishing it from the mixed-isomer commercial product (CAS 5726-19-2) and its cis counterpart [1]. This compound is a colorless liquid with a characteristic fruity odor, exhibiting a boiling point of 82–84 °C at 24 mmHg, a density of approximately 0.937–0.95 g/cm³, and a logP of 2.13 . Industrially, it is recognized as a high-performance solvent in the anthraquinone process for hydrogen peroxide production, where it serves as a key component of the working solution [2].

Why trans-2-Methylcyclohexyl Acetate Cannot Be Replaced by Mixed-Isomer or Unsubstituted Analogs: Stereochemistry-Driven Differentiation


The trans configuration of 2-methylcyclohexyl acetate decisively governs its conformational behavior, chemical reactivity, and physicochemical properties relative to the cis isomer, mixed-isomer blends, and unsubstituted cyclohexyl acetate. Generic substitution with mixed-isomer material (CAS 5726-19-2) introduces an uncontrolled cis/trans ratio that directly alters pyrolysis product distributions [1], enantioselective hydrolysis outcomes [2], and vapor-liquid equilibrium behavior [3]. Cyclohexyl acetate lacks the methyl substituent entirely, resulting in a lower boiling point (172–173 °C vs. ~182 °C), higher density (0.966 vs. 0.937 g/cm³), and a fundamentally different odor profile (banana/apple vs. fruity/woody), making it unsuitable as a drop-in replacement in fragrance or solvent applications requiring the specific volatility and partition characteristics of the methyl-substituted trans ester . These stereochemistry-dependent performance attributes necessitate procurement of the defined trans isomer for applications where reproducible reactivity, separation behavior, or organoleptic profile is critical.

Quantitative Differentiation Evidence for trans-2-Methylcyclohexyl Acetate (CAS 15288-15-0) vs. Closest Analogs


Pyrolysis Product Distribution: trans vs. cis-2-Methylcyclohexyl Acetate Defines Olefin Regioselectivity

In a definitive direct head-to-head study, Arnold, Smith, and Dodson pyrolyzed pure trans- and cis-2-methylcyclohexyl acetates at 495 °C in a stainless steel tube under nitrogen. The trans isomer produced a 55:45 mixture of 1-methylcyclohexene to 3-methylcyclohexene, while the cis isomer yielded a 25:75 ratio of the same products [1]. This stereospecific outcome demonstrates that the trans configuration of the acetoxy leaving group dictates the regiochemistry of β-hydrogen elimination during thermal decomposition, making the defined trans isomer essential for studies of pyrolysis mechanism and for any process where the olefin product ratio must be controlled [1].

Pyrolysis mechanism Stereospecific elimination Olefin regioselectivity Physical organic chemistry

Hydrolytic Stability Profile of 2-Methylcyclohexyl Acetate (MCA) vs. Competing Anthraquinone-Process Solvents

A systematic hydrothermal stability study compared 2-methylcyclohexyl acetate (MCA) against three other solvents used in the anthraquinone process for H₂O₂ production: tri-iso-octyl phosphate (TOP), tetrabutylurea (TBU), and 2,6-dimethyl-4-heptanol (DIBC). MCA displayed poor hydrolytic stability in both water and diluted phosphoric acid, undergoing hydrolysis to 2-methylcyclohexanol and acetic acid, whereas TOP, TBU, and DIBC exhibited high hydrolytic stability under identical conditions. Notably, MCA showed high hydrolytic stability specifically in diluted potassium carbonate solution, indicating a pH-dependent stability window [1]. Separately, Wang and Fu (2004) reported that 2-MCHA-based working solutions feature shorter oxidation time, higher solubility for anthraquinone derivatives, and higher space-time yield compared to traditional solvent formulations [2].

Hydrolytic stability Hydrogen peroxide production Anthraquinone process Working solution solvent

Enantioselective Microbial Hydrolysis: trans vs. cis-2-Methylcyclohexyl Acetate Yield Opposite Enantiomeric Alcohols

In a direct comparative study, (±)-trans and (±)-cis-2-methylcyclohexyl acetates were subjected to asymmetric hydrolysis using microbial esterases. The trans racemate yielded (−)-trans-2-methylcyclohexanol along with unreacted (+)-trans-2-methylcyclohexyl acetate, while the cis racemate produced (−)-cis-2-methylcyclohexanol with (+)-cis-2-methylcyclohexyl acetate [1]. This divergent hydrolysis behavior demonstrates that the geometric configuration of the substrate directly controls both the stereochemical outcome and the enantiomer that remains as the unreacted acetate, a critical consideration in biocatalytic kinetic resolution processes [1]. Further work with cultured Marchantia polymorpha cells confirmed that the hydrolysis is enantioselective, preferentially hydrolyzing acetates with the R-configuration at the carbinol center, with enantiomeric excesses exceeding 80% at 50% conversion [2].

Enantioselective hydrolysis Microbial resolution Chiral synthon Esterase biocatalysis

Physicochemical Property Differentiation: trans-2-Methylcyclohexyl Acetate vs. Unsubstituted Cyclohexyl Acetate

The presence of the 2-methyl substituent on the cyclohexyl ring of trans-2-methylcyclohexyl acetate produces measurable shifts in key physicochemical properties relative to the unsubstituted parent compound, cyclohexyl acetate. The boiling point of 2-methylcyclohexyl acetate (mixed isomers) is approximately 182 °C at atmospheric pressure, approximately 9–10 °C higher than cyclohexyl acetate (172–173 °C) . Density is lower: 0.937 g/cm³ for the methyl-substituted ester versus 0.966 g/mL for cyclohexyl acetate . The estimated octanol-water partition coefficient (log Kow) for 2-methylcyclohexyl acetate is 3.06 [1], substantially higher than cyclohexyl acetate (estimated log Kow ~2.1–2.3 [2]), indicating greater hydrophobicity and altered solvent extraction behavior. The enthalpy of vaporization for 2-methylcyclohexyl acetate is 11.7 kcal/mol at 353 K (based on data from 337–457 K) [3]. These differences directly impact solvent selection for extraction processes, fragrance volatility profiles, and gas chromatographic retention behavior.

Boiling point Density Volatility Solvent selection Fragrance formulation

Regulatory and Environmental Fate: Ready Biodegradability Classification of 2-Methylcyclohexyl Acetate

2-Methylcyclohexyl acetate has been officially determined to be 'readily biodegradable' under the Japanese Chemical Substances Control Law (MITI notification) [1]. The BIOWIN model predictions corroborate this classification: Biowin1 (Linear Model) = 0.8474, Biowin2 (Non-Linear Model) = 0.9924, with a ready biodegradability prediction of 'YES' [2]. Regarding human hazard classification, the compound is classified under GHS as Skin Irritation Category 2 (H315) and Eye Irritation Category 2 (H319), with acute oral and dermal LD50 values >2,000 mg/kg bw in rats [3]. This profile is consistent with the broader class of cyclic acetates evaluated by RIFM, for which acute dermal LD50 values are generally >2,000 mg/kg bw [4].

Ready biodegradability Environmental fate Regulatory compliance GHS classification

Recommended Application Scenarios for trans-2-Methylcyclohexyl Acetate Based on Quantitative Differentiation Evidence


Stereochemical Probe in Ester Pyrolysis Mechanism Studies

The well-characterized divergence in olefin product ratios between trans-2-methylcyclohexyl acetate (55:45 1-methylcyclohexene:3-methylcyclohexene) and its cis isomer (25:75) at 495 °C makes the trans isomer an indispensable stereochemical probe for investigating β-elimination mechanisms in ester pyrolysis [1]. Researchers studying stereoelectronic effects in thermal eliminations can use the defined trans acetate to validate computational models or to establish whether a reaction proceeds via a concerted syn-elimination pathway, where the product ratio serves as a diagnostic fingerprint of the starting stereochemistry [1].

Anthraquinone-Process H₂O₂ Production Working Solution Component

2-Methylcyclohexyl acetate (2-MCHA) is a critical co-solvent in the anthraquinone process for industrial hydrogen peroxide production, where it is combined with heavy aromatic hydrocarbons, trioctyl phosphate, and other co-solvents at volume ratios of approximately 8–11% [2]. Its selection over alternative solvents is justified by its ability to increase the solubility of 2-ethylanthraquinone and tetrahydro-2-ethylanthraquinone to ~155–177 g/L, thereby improving hydrogenation efficiency [2][3]. However, its pH-dependent hydrolytic stability profile necessitates process operation under alkaline conditions or co-formulation with hydrolysis-resistant solvents such as TOP or TBU to prevent yield loss from ester cleavage [4].

Biocatalytic Chiral Resolution Substrate for (−)-trans-2-Methylcyclohexanol Production

The demonstrated enantioselective hydrolysis of (±)-trans-2-methylcyclohexyl acetate by microbial esterases (e.g., from Marchantia polymorpha cell cultures) provides a viable biocatalytic route to (−)-trans-2-methylcyclohexanol with enantiomeric excesses exceeding 80% [5]. This chiral alcohol serves as a valuable synthon for natural product synthesis and pharmaceutical intermediate preparation. Procurement of the stereochemically defined trans-racemate (CAS 15288-15-0) rather than mixed isomers ensures consistent kinetic resolution behavior, as the cis isomer would produce the cis-alcohol scaffold, complicating product isolation [5][6].

Fragrance and Flavor Research Requiring Defined Stereochemistry

For fragrance research and formulation, the trans-2-methylcyclohexyl acetate isomer provides a defined organoleptic reference standard with characteristic fruity, slightly sweet odor notes and distinct physicochemical properties (boiling point ~82–84 °C at 24 mmHg; log Kow 3.06) that govern its evaporation profile and substantivity on various substrates [7]. The higher boiling point and greater hydrophobicity compared to unsubstituted cyclohexyl acetate (ΔTb ~+9–10 °C; Δlog Kow ~+0.8) make it suitable for fragrance compositions requiring a middle-note persistence, whereas the stereochemical purity ensures batch-to-batch olfactory reproducibility not achievable with mixed-isomer material [7].

Quote Request

Request a Quote for trans-2-Methylcyclohexyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.